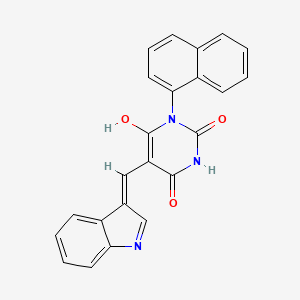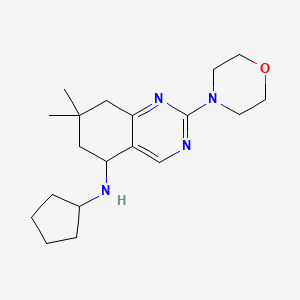![molecular formula C18H13Cl2NO2 B6083786 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6083786.png)
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as DBED, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBED is a member of the class of indene-1,3-diones and has been found to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Applications De Recherche Scientifique
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease. Moreover, 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to protect neurons from oxidative stress.
Mécanisme D'action
The mechanism of action of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cancer. 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione also activates the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms. Additionally, 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins, such as Bax.
Avantages Et Limitations Des Expériences En Laboratoire
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. Moreover, 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has been extensively characterized, and its properties and activities are well-known. However, there are also some limitations to using 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Additionally, the toxicity of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has not been fully characterized, which could limit its use in vivo.
Orientations Futures
There are several future directions for research on 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. One area of interest is the development of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanism of action of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, which could lead to the identification of new targets for drug development. Moreover, the toxicological profile of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione needs to be fully characterized to assess its safety for use in vivo. Finally, the synthesis method of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione could be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves the condensation of 3,4-dichlorobenzylamine with indene-1,3-dione in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione. The yield of 2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and choice of solvent.
Propriétés
IUPAC Name |
2-[N-[(3,4-dichlorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10(21-9-11-6-7-14(19)15(20)8-11)16-17(22)12-4-2-3-5-13(12)18(16)23/h2-8,22H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUEKVRYYCBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC(=C(C=C1)Cl)Cl)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(3,4-dichlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-6-chloro-1H-benzimidazole](/img/structure/B6083707.png)
![N,2-dimethyl-N-[2-(4-morpholinyl)propyl]-3-furamide trifluoroacetate](/img/structure/B6083708.png)
![N-(4-chloro-2-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6083720.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-dimethylphenyl)glycinamide](/img/structure/B6083742.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083751.png)
![N-{1-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6083758.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6083766.png)
![ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B6083769.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6083792.png)
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)
